3,4-Diaminobutanoic acid

Overview

Description

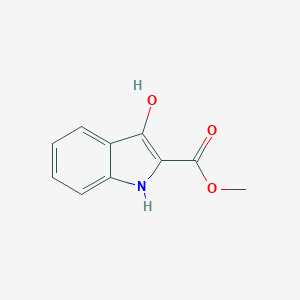

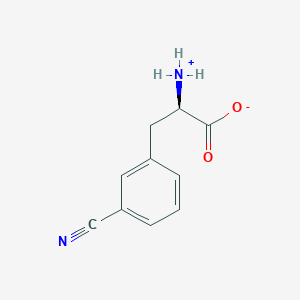

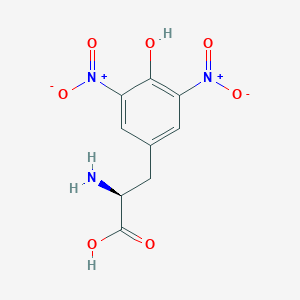

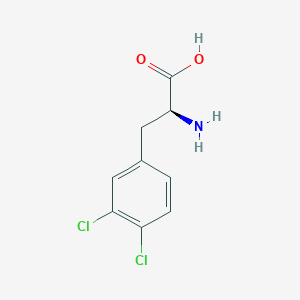

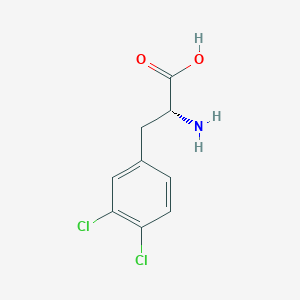

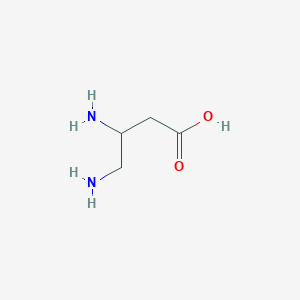

3,4-Diaminobutanoic acid is a non-proteinogenic amino acid with the molecular formula C₄H₁₀N₂O₂ It is structurally characterized by the presence of two amino groups attached to the butanoic acid backbone

Mechanism of Action

Target of Action

3,4-Diaminobutanoic acid, also known as DABA, primarily targets GABA transaminase , an enzyme that converts GABA back to glutamate . This enzyme plays a crucial role in the regulation of GABA levels in the brain, which is an important inhibitory neurotransmitter.

Mode of Action

DABA acts as a non-competitive inhibitor of GABA transaminase . When the enzyme is inhibited, the conversion of GABA back to glutamate cannot occur, leading to elevated levels of GABA . Additionally, DABA has been observed to be a GABA reuptake inhibitor , which further elevates levels of GABA .

Biochemical Pathways

The primary biochemical pathway affected by DABA is the GABAergic pathway . By inhibiting GABA transaminase and acting as a GABA reuptake inhibitor, DABA increases the concentration of GABA in the synaptic cleft . This results in enhanced inhibitory neurotransmission, affecting various downstream neurological processes.

Pharmacokinetics

One study has shown that a daba-based compound exhibited high stability in mouse and human serum, with a half-life significantly greater than 24 hours . This suggests that DABA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.

Result of Action

The primary result of DABA’s action is an increase in GABA levels, leading to enhanced inhibitory neurotransmission . This can have various effects on neurological function, potentially influencing mood, anxiety, and other aspects of brain function. It’s important to note that while daba has been shown to have anticonvulsant properties, over the long term, it could paradoxically cause convulsions .

Biochemical Analysis

Biochemical Properties

It has been observed that 2,4-diaminobutanoic acid, a structural isomer of 3,4-diaminobutanoic acid, is a GABA reuptake inhibitor . This suggests that this compound might interact with enzymes, proteins, and other biomolecules involved in the GABAergic system .

Cellular Effects

It has been observed that diaminobutanoic acid derivatives can be used as carriers for the delivery of antisense antibacterial peptide nucleic acids . This suggests that this compound might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been observed that 2,4-diaminobutanoic acid is a GABA reuptake inhibitor . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that diaminobutanoic acid derivatives show significant stability in mouse and human serum . This suggests that this compound might also exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It has been observed that diaminobutanoic acid derivatives show in vivo activity against a multidrug-resistant, extended spectrum beta-lactamase-producing E. coli in a murine peritonitis model . This suggests that this compound might also exhibit dosage-dependent effects in animal models .

Metabolic Pathways

It has been observed that diaminobutanoic acid derivatives are involved in the biosynthesis of antiviral γ-poly-D-2,4-diaminobutyric acid in Streptoalloteichus hindustanus . This suggests that this compound might also be involved in similar metabolic pathways .

Transport and Distribution

It has been observed that diaminobutanoic acid derivatives can be used as carriers for the delivery of antisense antibacterial peptide nucleic acids . This suggests that this compound might also interact with transporters or binding proteins, and influence its localization or accumulation .

Subcellular Localization

It has been observed that diaminobutanoic acid derivatives can be used as carriers for the delivery of antisense antibacterial peptide nucleic acids . This suggests that this compound might also be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diaminobutanoic acid can be synthesized through several methods. One common approach involves the protection of the amino groups followed by selective deprotection and functionalization.

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, such as fermentation using genetically modified microorganisms. These methods are advantageous due to their efficiency and sustainability. Additionally, chemical synthesis routes are also employed, which may involve the use of chiral catalysts to ensure the production of enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminobutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Diaminobutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

Biology: The compound is studied for its role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.

Comparison with Similar Compounds

2,4-Diaminobutyric acid: Similar in structure but differs in the position of the amino groups.

2,3-Diaminopropionic acid: Contains one less carbon in the backbone.

Ornithine: An amino acid with a similar structure but different functional groups.

Uniqueness: 3,4-Diaminobutanoic acid is unique due to its specific arrangement of amino groups, which imparts distinct chemical and biological properties. Its ability to inhibit GABA transaminase and act as a GABA reuptake inhibitor sets it apart from other similar compounds, making it a valuable molecule for research and therapeutic applications .

Properties

IUPAC Name |

3,4-diaminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKAYTBBWLDCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562684 | |

| Record name | 3,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131530-16-0 | |

| Record name | 3,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches for obtaining enantiomerically pure 3,4-diaminobutanoic acid?

A1: Two main synthetic strategies for enantiomerically pure this compound are highlighted in the provided research:

- Enzymatic Desymmetrization: Lipase B from Candida antarctica can efficiently catalyze the desymmetrization of dimethyl 3-(benzylamino)glutarate through ammonolysis. This method leads to the formation of enantiopure monoamides, which can be further converted to (R)-3,4-diaminobutanoic acid []. You can read more about this approach here: .

- Stereospecific Synthesis from D-Aspartic Acid: A practical and scalable method utilizes D-aspartic acid as a starting material for the stereospecific synthesis of (R)-3,4-diaminobutanoic acid dihydrochloride. This six-step synthesis proceeds with good overall yield and offers a potentially viable route for larger-scale production []. Further details on this method can be found here: .

Q2: Are there analytical techniques specifically designed for the detection and quantification of this compound?

A2: While the provided abstracts do not directly focus on analytical methods for this compound, a related paper describes a selective quantitation method for the neurotoxin β-Methylamino-L-alanine (BMAA) using hydrophilic-interaction liquid chromatography–differential mobility spectrometry–tandem mass spectrometry (HILIC–DMS–MS/MS) []. This suggests that similar chromatographic and mass spectrometry techniques could potentially be adapted for the analysis of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.